molecular formula C13H9F3N2O2 B564338 Niflumic Acid-d5 (Major) CAS No. 1794811-58-7

Niflumic Acid-d5 (Major)

Cat. No.: B564338
CAS No.: 1794811-58-7
M. Wt: 287.253
InChI Key: JZFPYUNJRRFVQU-UPLZBMDUSA-N
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Description

Niflumic Acid-d5 (Major) is a deuterated form of Niflumic Acid, a nonsteroidal anti-inflammatory drug. This compound is primarily used as a reference standard in analytical chemistry and pharmacological research. The deuterium atoms in Niflumic Acid-d5 replace the hydrogen atoms, making it useful in various studies involving mass spectrometry and nuclear magnetic resonance spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Niflumic Acid-d5 involves the incorporation of deuterium atoms into the Niflumic Acid molecule. This can be achieved through several methods, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Direct Synthesis: This involves the use of deuterated reagents in the synthesis of Niflumic Acid. For example, deuterated aniline can be used in the reaction with trifluoromethylbenzoic acid to produce Niflumic Acid-d5.

Industrial Production Methods

Industrial production of Niflumic Acid-d5 typically involves large-scale deuterium exchange reactions. The reaction conditions are optimized to achieve high yields and purity. The process may involve the use of catalysts and specific reaction conditions such as temperature and pressure to facilitate the exchange of hydrogen with deuterium.

Chemical Reactions Analysis

Types of Reactions

Niflumic Acid-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Niflumic Acid-d5 can produce carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Niflumic Acid-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

    Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

    Pharmacological Research: Used to study the metabolism and pharmacokinetics of Niflumic Acid.

    Biological Research: Used to investigate the effects of deuterium substitution on biological activity.

    Industrial Applications: Used in the development of new drugs and chemical processes.

Mechanism of Action

Niflumic Acid-d5 exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-2, Niflumic Acid-d5 reduces the production of prostaglandins, thereby alleviating inflammation and pain. Additionally, Niflumic Acid-d5 can inhibit phospholipase A2, further contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Niflumic Acid-d5 is similar to other nonsteroidal anti-inflammatory drugs such as:

    Flufenamic Acid: Another fenamate with similar anti-inflammatory properties.

    Mefenamic Acid: Used to treat mild to moderate pain and inflammation.

    Tolfenamic Acid: Used for the treatment of migraine and other types of pain.

Uniqueness

The uniqueness of Niflumic Acid-d5 lies in its deuterium substitution, which makes it particularly useful in analytical studies. The presence of deuterium atoms enhances the stability and allows for precise tracking in metabolic studies.

Properties

IUPAC Name

4,5,6-trideuterio-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20)/i2D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFPYUNJRRFVQU-UJESMPABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])NC2=CC=CC(=C2)C(F)(F)F)C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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